![molecular formula C13H17ClN2O4 B1520918 (2R,4R)-4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid hydrochloride CAS No. 345296-09-5](/img/structure/B1520918.png)
(2R,4R)-4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid hydrochloride
Overview
Description
“(2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride” is a compound with the CAS Number: 133696-21-6 and a molecular weight of 181.62 . It’s a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
The synthesis of a similar compound, “(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride”, involves a reaction with acetic anhydride and acetic acid at 50 C .
Molecular Structure Analysis
The linear formula for “(2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride” is C6H12ClNO3 .
Chemical Reactions Analysis
“(2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride” is used as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride” include a molecular weight of 181.62 and a linear formula of C6H12ClNO3 .
Mechanism of Action
Target of Action
The primary target of (2R,4R)-4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid hydrochloride, also known as 1-Benzyl-APDC hydrochloride, is the mGlu6 receptor . This receptor is a type of metabotropic glutamate receptor, which is a family of G protein-coupled receptors that have been divided into 3 groups on the basis of sequence homology, putative signal transduction mechanisms, and pharmacologic properties.
Mode of Action
1-Benzyl-APDC hydrochloride acts as a selective ligand for the mGlu6 receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, 1-Benzyl-APDC hydrochloride binds to the mGlu6 receptor, thereby influencing its function.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R,4R)-4-amino-1-benzylpyrrolidine-2,4-dicarboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4.ClH/c14-13(12(18)19)6-10(11(16)17)15(8-13)7-9-4-2-1-3-5-9;/h1-5,10H,6-8,14H2,(H,16,17)(H,18,19);1H/t10-,13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHKVJMSSDEXND-HTMVYDOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(C(=O)O)N)CC2=CC=CC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C[C@]1(C(=O)O)N)CC2=CC=CC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662554 | |
Record name | (2R,4R)-4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid hydrochloride | |
CAS RN |
345296-09-5 | |
Record name | (2R,4R)-4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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